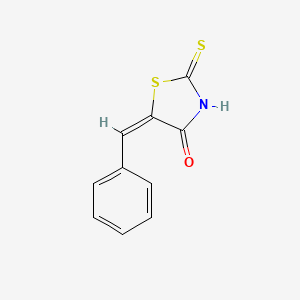

(5E)-5-benzylidene-2-mercapto-1,3-thiazol-4(5H)-one

Descripción

Propiedades

IUPAC Name |

(5E)-5-benzylidene-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NOS2/c12-9-8(14-10(13)11-9)6-7-4-2-1-3-5-7/h1-6H,(H,11,12,13)/b8-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OONWCXLYKDWKOU-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3806-42-6 | |

| Record name | 5-Benzylidenerhodanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43398 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-BENZYLIDENERHODANINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-benzylidene-2-mercapto-1,3-thiazol-4(5H)-one typically involves the condensation of benzaldehyde with 2-mercapto-1,3-thiazol-4(5H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of (5E)-5-benzylidene-2-mercapto-1,3-thiazol-4(5H)-one follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions

(5E)-5-benzylidene-2-mercapto-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Benzyl derivatives.

Substitution: Various substituted thiazolones depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C10H7NOS2

- Molecular Weight : 221.3 g/mol

- CAS Number : 174813-24-2

The compound features a thiazole ring with a benzylidene moiety, contributing to its biological activity. Its structure allows for various chemical modifications that can enhance its properties for specific applications.

Medicinal Chemistry Applications

-

Antimicrobial Activity :

- Studies have shown that derivatives of (5E)-5-benzylidene-2-mercapto-1,3-thiazol-4(5H)-one exhibit significant antimicrobial properties against a range of pathogens. For instance, derivatives have been developed that demonstrate potent activity against both Gram-positive and Gram-negative bacteria, making them candidates for new antibiotic therapies .

-

Anticancer Properties :

- The compound has been evaluated for its anticancer potential. Research indicates that it can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival . Notably, it has been tested against several cancer cell lines with promising results.

-

Tyrosinase Inhibition :

- As a tyrosinase inhibitor, (5E)-5-benzylidene-2-mercapto-1,3-thiazol-4(5H)-one has applications in cosmetic formulations aimed at skin whitening. Its derivatives have shown to inhibit tyrosinase activity more effectively than traditional agents like kojic acid . This property is particularly valuable in the cosmetic industry for developing skin-lightening products.

Agricultural Applications

- Pesticidal Properties :

- Plant Growth Regulation :

Material Science Applications

- Polymer Chemistry :

- (5E)-5-benzylidene-2-mercapto-1,3-thiazol-4(5H)-one can be utilized in the synthesis of novel polymers with enhanced properties such as thermal stability and mechanical strength. Its unique chemical structure allows for the incorporation into polymer matrices, potentially leading to materials with specialized functions .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of (5E)-5-benzylidene-2-mercapto-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Table 1. Physicochemical Properties of Selected Analogs

*Estimated via analogous compounds.

Table 2. Kinase Inhibition and Antiproliferative Activity

- Kinase Inhibition: The 4-hydroxybenzylidene analog (3e) shows nanomolar DYRK1A inhibition, attributed to hydrogen bonding with the kinase’s catalytic loop .

- Antiproliferative Effects : Analogs with Z-configuration exhibit moderate activity against cancer cell lines, suggesting stereochemistry’s role in efficacy .

Key Differences and Trends

Stereochemistry : E vs. Z isomers significantly impact bioactivity. For instance, Z-configured analogs show superior kinase inhibition due to optimal spatial alignment in binding pockets .

Substituent Position : Electron-donating groups (e.g., 4-OH) enhance kinase affinity, while bulky substituents (e.g., isobutoxy) may hinder binding .

Synthetic Efficiency : Microwave methods reduce reaction times (20–60 min vs. hours) and improve yields (85–96%) compared to traditional approaches .

Actividad Biológica

(5E)-5-benzylidene-2-mercapto-1,3-thiazol-4(5H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Synthesis

The compound belongs to the thiazolone family, characterized by a thiazole ring containing sulfur and nitrogen. The synthesis typically involves the condensation of benzaldehyde with 2-mercapto-1,3-thiazol-4(5H)-one under basic conditions, commonly using sodium hydroxide or potassium hydroxide as catalysts. The reaction is usually refluxed to ensure complete conversion, followed by purification techniques such as recrystallization or chromatography.

Antimicrobial Properties

Research has shown that (5E)-5-benzylidene-2-mercapto-1,3-thiazol-4(5H)-one exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Tyrosinase Inhibition

A notable area of research focuses on the compound's ability to inhibit tyrosinase, an enzyme crucial in melanin production. In comparative studies, derivatives of this compound have shown superior inhibition compared to traditional inhibitors like kojic acid. For instance, specific derivatives exhibited IC50 values significantly lower than that of kojic acid, indicating enhanced potency .

The biological activity of (5E)-5-benzylidene-2-mercapto-1,3-thiazol-4(5H)-one is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can bind to the active sites of enzymes such as tyrosinase, inhibiting their activity and altering metabolic pathways.

- Receptor Interaction : It may also interact with cellular receptors, influencing signaling pathways that regulate cell proliferation and apoptosis .

Study on Tyrosinase Inhibition

A recent study synthesized several derivatives based on the structure of (5E)-5-benzylidene-2-mercapto-1,3-thiazol-4(5H)-one. Among them:

- Compound 8 was found to be 106-fold more potent than kojic acid when tested against l-tyrosine substrates.

- Kinetic studies using Lineweaver-Burk plots confirmed the competitive inhibition mechanism for these derivatives .

Antimicrobial Efficacy

Another investigation assessed the antimicrobial potency of various thiazole derivatives against pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that compounds derived from (5E)-5-benzylidene-2-mercapto-1,3-thiazol-4(5H)-one exhibited significant bactericidal activity at low concentrations .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C10H7NOS2 |

| Molecular Weight | 221.3 g/mol |

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |

| Tyrosinase Inhibition | IC50 values < 6 µM for some derivatives |

| Mechanism | Enzyme inhibition; receptor interaction |

Q & A

Q. What is the standard synthetic route for (5E)-5-benzylidene-2-mercapto-1,3-thiazol-4(5H)-one?

The compound is synthesized via a base-catalyzed condensation reaction. A typical protocol involves refluxing 2-mercapto-1,3-thiazol-4(5H)-one with benzaldehyde in ethanol or methanol, using NaOH or KOH as a base. The reaction mixture is monitored by TLC, and the product is purified via recrystallization or column chromatography. This method ensures stereoselective formation of the (E)-isomer due to thermodynamic stability .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

Key techniques include:

- High-Resolution Mass Spectrometry (HRMS): To confirm molecular weight and isotopic patterns (e.g., [M+H]+ peaks) .

- NMR Spectroscopy: 1H and 13C NMR to identify aromatic protons, thiazole ring signals, and the mercapto group.

- Elemental Analysis: To validate purity and stoichiometry (e.g., C, H, N, S content) .

- IR Spectroscopy: To detect C=O (thiazolone) and C=S (mercapto) stretching vibrations .

Q. How is X-ray crystallography applied to confirm its molecular structure?

Single-crystal X-ray diffraction resolves bond lengths, angles, and stereochemistry. For example, the (E)-configuration of the benzylidene moiety is confirmed by the dihedral angle between the thiazole ring and benzene substituent. Data collection parameters (e.g., MoKα radiation, θ range) and refinement using software like SHELXTL ensure accuracy. Intermolecular interactions, such as C–H⋯O hydrogen bonds, are mapped to explain crystal packing .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the solid-state arrangement of this compound?

The crystal lattice is stabilized by intermolecular C–H⋯O and C–H⋯S interactions, forming supramolecular motifs like the S(6) ring. These interactions dictate packing along specific crystallographic axes (e.g., the c-axis), as observed in analogous thiazol-4(5H)-one derivatives. Such analyses inform solubility predictions and polymorph screening .

Q. What methodological approaches can resolve discrepancies in reported biological activities across studies?

Contradictions may arise from variations in:

- Purity: Use HPLC or LC-MS to verify compound integrity.

- Assay Conditions: Standardize protocols (e.g., cell lines, incubation times) for comparative studies.

- Structural Analogues: Test substituent effects (e.g., halogenation at the benzylidene ring) to isolate activity trends .

Design considerations for structure-activity relationship (SAR) studies: Optimizing substituents for enhanced bioactivity.

- Substituent Screening: Introduce electron-withdrawing groups (e.g., Cl, NO2) at the benzylidene para-position to modulate electron density and binding affinity.

- Pharmacophore Modeling: Use computational tools (e.g., molecular docking) to predict interactions with target enzymes (e.g., kinase inhibitors).

- Biological Assays: Prioritize in vitro cytotoxicity (e.g., MTT assay) and enzyme inhibition (e.g., IC50 determination) to validate hypotheses .

Methodological Notes

- Data Contradiction Analysis: Cross-reference crystallographic data (CCDC codes) and spectral libraries (PubChem) to validate structural assignments .

- Experimental Design: For reproducibility, document solvent purity, reaction stoichiometry, and crystallization conditions (e.g., slow evaporation vs. diffusion) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.